An In-Depth Technical Guide to 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane: A Keystone Fluorous Tagging Reagent
An In-Depth Technical Guide to 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane: A Keystone Fluorous Tagging Reagent
Abstract
This technical guide provides a comprehensive overview of 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodododecane, a pivotal organofluorine building block for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, synthesis, and profound applications in fluorous chemistry, a powerful strategy for streamlining the synthesis and purification of complex molecules. We will explore its role as a "fluorous tag," enabling efficient separation methodologies that accelerate the drug discovery pipeline. Detailed experimental protocols, causality-driven explanations, and data presentation are provided to empower researchers with actionable insights.
Introduction: The Strategic Advantage of Fluorine in Synthesis
In the landscape of modern organic synthesis and medicinal chemistry, efficiency and purity are paramount. Traditional purification methods, such as silica gel chromatography, often present significant bottlenecks, especially in the context of library synthesis and the generation of complex drug candidates. Fluorous chemistry offers a compelling alternative, leveraging the unique physicochemical properties of highly fluorinated molecules to simplify purification.[1][2]
At the heart of this strategy are fluorous tagging reagents, and 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodododecane stands out as a versatile and effective example. This molecule is strategically designed with two key domains: a highly fluorinated "ponytail" (the C6F13 group) and a reactive functional handle (the iodine atom).[1] The fluorous ponytail imparts a unique "phase preference," allowing it to be selectively separated from non-fluorinated (organic) molecules.[1] The reactive iodine atom provides a convenient point of attachment to a wide range of substrates.[3]
This guide will illuminate the synthesis of this key reagent, its characterization, and its strategic application in fluorous-tag-assisted synthesis, a technique that marries the advantages of solution-phase reactivity with the purification efficiency of solid-phase methods.[2]
Core Properties and Chemical Identity
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane is a specialized fluorinated building block with significant utility in advanced materials and biomedical research.[3] Its structure is characterized by a perfluorohexyl group attached to a hexyl iodide.
| Property | Value | Source |
| Chemical Name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane | [4] |
| Synonyms | 1-(Perfluorohexyl)-2-iodohexane | N/A |
| CAS Number | 120695-82-1 | [4] |
| Molecular Formula | C₁₂H₁₂F₁₃I | [4] |
| Molecular Weight | 530.11 g/mol | N/A |
| Appearance | Expected to be a colorless to pale yellow liquid or solid | [5] |
The defining feature of this molecule is its amphiphilic nature, though not in the traditional sense. The perfluoroalkyl chain is highly hydrophobic and lipophobic, while the hydrocarbon portion provides some compatibility with organic solvents. This unique combination is the basis for its utility in fluorous separation techniques.[3]
Synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane
The most direct and common method for synthesizing 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodododecane is through the free-radical addition of a perfluoroalkyl iodide to an alkene.[6] In this case, the precursors are 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodohexane (perfluorohexyl iodide) and 1-hexene.
Caption: Synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane.
Detailed Experimental Protocol (Representative)
The following protocol is a representative procedure based on established methods for the radical addition of perfluoroalkyl iodides to alkenes.
Materials:
-
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane (Perfluorohexyl iodide, C₆F₁₃I)
-
1-Hexene
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous, degassed solvent (e.g., toluene or acetonitrile)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add perfluorohexyl iodide.
-
Addition of Reactants: Add 1-hexene to the flask.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can inhibit radical reactions.
-
Initiator Addition: Add the radical initiator, AIBN, to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 70-110°C with vigorous stirring under an inert atmosphere. The reaction is typically allowed to proceed for 3-10 hours.
-
Work-up: Upon completion (monitored by GC or TLC), cool the reaction mixture to room temperature. The solvent and excess volatiles can be removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation. For higher purity, Fluorous Solid-Phase Extraction (F-SPE) is the recommended method (see Section 5).
Characterization
Confirming the structure and purity of 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodododecane is crucial. The following techniques are essential for its characterization:
| Technique | Expected Observations | Source |
| ¹⁹F NMR Spectroscopy | Signals in the range of -80 to -120 ppm corresponding to the different fluorine environments in the C₆F₁₃ chain. | [3] |
| ¹H NMR Spectroscopy | Signals corresponding to the protons of the hexyl chain, with characteristic shifts for the protons adjacent to the iodine and the perfluoroalkyl group. | [7] |
| Mass Spectrometry | High-resolution mass spectrometry should confirm the molecular weight and show characteristic fragmentation patterns, including the loss of iodine and fragments of the fluoroalkyl and alkyl chains. | [3] |
| FTIR Spectroscopy | Strong absorbance peaks in the region of 1150–1250 cm⁻¹ due to C-F stretching and a peak in the 500–600 cm⁻¹ region for the C-I bond. | [3] |
Application in Drug Development: Fluorous Tagging and Purification
The primary application of 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodododecane in drug development is as a "fluorous tag" to facilitate the purification of synthetic intermediates and final products.[2][8] This strategy is particularly powerful in the synthesis of compound libraries, where rapid and efficient purification is essential.[2]
The core principle involves covalently attaching the fluorous tag to a molecule of interest. The resulting fluorous-tagged molecule can then be easily separated from non-tagged reactants and byproducts using Fluorous Solid-Phase Extraction (F-SPE).[9]
The Fluorous Solid-Phase Extraction (F-SPE) Workflow
F-SPE utilizes a stationary phase, typically silica gel modified with a perfluoroalkyl silyl ether, which has a high affinity for other fluorinated molecules.[9]
Caption: General workflow for Fluorous Solid-Phase Extraction (F-SPE).
Causality in Experimental Choices for F-SPE
-
Choice of Fluorous Tag: The C₆F₁₃ chain on 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodododecane provides a good balance. It imparts sufficient "fluorophilicity" for strong retention on the F-SPE cartridge without the extreme insolubility that can be associated with longer perfluoroalkyl chains.[10]
-
Fluorophobic Wash: The use of a solvent system like methanol/water is critical. These solvents have a low affinity for the fluorous stationary phase and the fluorous tag, effectively washing away non-fluorinated (organic) impurities while the tagged product remains bound.
-
Fluorophilic Elution: A more "fluorophilic" solvent, such as a perfluorinated solvent or a less polar organic solvent, is then used to disrupt the interaction between the fluorous tag and the stationary phase, eluting the purified tagged product.
This methodology dramatically simplifies purification, often reducing it to a process akin to filtration and eliminating the need for tedious column chromatography.[9] This is particularly advantageous in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies.
Conclusion
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane is more than just a fluorinated molecule; it is a strategic tool for enhancing synthetic efficiency. Its well-defined structure, accessible synthesis, and, most importantly, its role as a fluorous tag make it an invaluable asset for researchers in drug discovery and development. By enabling streamlined purification through Fluorous Solid-Phase Extraction, this reagent helps to overcome a significant bottleneck in the synthesis of complex molecules, thereby accelerating the pace of innovation. As the demand for more efficient and "green" synthetic methodologies grows, the utility of fluorous chemistry and reagents like 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodododecane will undoubtedly continue to expand.
References
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SpectraBase. (n.d.). 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodotetradecane. Retrieved from [Link]
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PubChem. (n.d.). 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Fluorous-Tag-Assisted Synthesis of GAG-Like Oligosaccharides. Retrieved from [Link]
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